N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide
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Overview
Description
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide is a complex organic compound that belongs to the class of triazolopyridine derivatives. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of 1H-indazole-3-carboxylic acid, which is then reacted with {[1,2,4]triazolo[4,3-a]pyridin-3-yl}methylamine under controlled conditions to form the desired compound. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade equipment, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby disrupting critical biological pathways. For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antimicrobial and antiviral activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Investigated for its anticancer properties.
Uniqueness
N-({[1,2,4]triazolo[4,3-a]pyridin-3-yl}methyl)-1H-indazole-3-carboxamide is unique due to its specific structural features that confer distinct biological activities. Its combination of triazolopyridine and indazole moieties provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C15H12N6O |
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Molecular Weight |
292.30 g/mol |
IUPAC Name |
N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C15H12N6O/c22-15(14-10-5-1-2-6-11(10)17-20-14)16-9-13-19-18-12-7-3-4-8-21(12)13/h1-8H,9H2,(H,16,22)(H,17,20) |
InChI Key |
RLJLGXBFWSPWPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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